Bromocyclen

Übersicht

Beschreibung

Vorbereitungsmethoden

Bromociclen wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bromierung und Chlorierung von Bicyclo[2.2.1]hept-2-en umfassen . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bromierung: Die Einführung eines Bromatoms in die Bicyclo[2.2.1]hept-2-en-Struktur.

Chlorierung: Die Addition mehrerer Chloratome an die Struktur, um das gewünschte Hexachlorierungsprodukt zu erhalten.

Industrielle Produktionsverfahren für Bromociclen beinhalten großtechnische chemische Reaktoren, in denen diese Reaktionen unter kontrollierten Bedingungen durchgeführt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Bromociclen unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Die Verbindung kann reduziert werden, obwohl dies aufgrund ihrer hohen Stabilität weniger häufig vorkommt.

Häufig verwendete Reagenzien in diesen Reaktionen sind starke Oxidationsmittel, Reduktionsmittel und Nucleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pesticide Use and Environmental Impact

Bromocyclen was originally developed for agricultural use as a pesticide. However, due to its toxicity and environmental persistence, its application has been largely discontinued in many regions.

- Toxicological Studies : Research indicates that this compound can lead to poisoning in both humans and animals. A study documented eight incidents of suspected this compound poisoning, highlighting the need for stringent regulations regarding its use and disposal .

- Environmental Contamination : this compound has been detected in surface water and wastewater, particularly in northern Germany. A study reported concentrations ranging from non-detectable levels to 261 pg/L in water samples and up to 0.24 mg/kg in fish tissue . This underscores the compound's potential to bioaccumulate in aquatic ecosystems.

Analytical Chemistry Applications

This compound is significant in analytical chemistry for its role as a target analyte in pesticide residue testing.

- Enantioselective Determination : A method was developed for the enantioselective determination of this compound enantiomers in fish tissue using gas chromatography (GC) coupled with solid-phase microextraction (SPME). This method achieved detection limits as low as 0.2 ng/L for each enantiomer, demonstrating high sensitivity and selectivity .

- Gas Chromatography Techniques : The use of gas chromatography with electron-capture detection (ECD) has been pivotal in analyzing this compound residues in environmental samples. Analytical methods have been refined to improve recovery rates and reduce matrix effects when analyzing complex food matrices like kale and spinach .

Case Study 1: this compound Poisoning Incidents

A detailed report on suspected cases of this compound poisoning summarized clinical findings from multiple incidents, emphasizing the compound's acute toxicity and the necessity for immediate medical intervention upon exposure .

Case Study 2: Environmental Monitoring

In a comprehensive study on this compound contamination in northern Germany, researchers assessed the levels of this compound in river water and fish tissues. The findings revealed significant contamination linked to wastewater treatment facilities, suggesting these plants are major sources of environmental exposure .

Data Summary

The following table summarizes key analytical findings related to this compound:

Wirkmechanismus

The mechanism of action of bromociclen involves its interaction with the nervous system of insects. It acts as a narcotic, disrupting the normal function of nerve cells and leading to paralysis and death . The molecular targets and pathways involved include the inhibition of neurotransmitter receptors and ion channels .

Vergleich Mit ähnlichen Verbindungen

Bromociclen ähnelt anderen Organochlor-Insektiziden wie Dieldrin und Aldrin . Es ist in seiner spezifischen chemischen Struktur einzigartig, die eine Brommethylgruppe und mehrere Chloratome umfasst . Diese Struktur trägt zu seiner hohen Stabilität und Persistenz in der Umwelt bei .

Ähnliche Verbindungen

- Dieldrin

- Aldrin

- Heptachlor

- Chlordan

Die Einzigartigkeit von Bromociclen liegt in seiner spezifischen Kombination aus Brom- und Chloratomen, die ihm besondere chemische und biologische Eigenschaften verleiht .

Biologische Aktivität

Bromocyclen is a chiral compound characterized by a bromine atom attached to a macrocyclic structure known as cyclen, which consists of nitrogen atoms. This unique configuration imparts distinctive chemical properties and biological activities to this compound, making it a subject of interest in various fields, including medicinal chemistry, environmental science, and toxicology.

This compound's biological activity is primarily attributed to its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological targets such as enzymes and receptors, potentially altering their activity. The specific molecular targets and pathways involved depend on the metal ion coordinated with this compound, which can modulate biochemical pathways in living organisms.

Key Mechanisms:

- Metal Ion Coordination: this compound acts as a ligand for various metal ions, influencing their availability and reactivity in biological systems.

- Enzyme Interaction: By binding to specific enzymes, this compound can modulate their activity, which may have therapeutic implications.

Applications in Research and Medicine

This compound has been investigated for its potential applications in several areas:

- Antimicrobial Activity: Research indicates that this compound may possess antimicrobial properties due to its ability to form complexes that interfere with microbial metabolism.

- Drug Delivery Systems: Its unique structure allows for the development of advanced drug delivery systems that enhance the stability and efficacy of therapeutic agents.

- Environmental Impact Studies: this compound has been detected in surface water and fish tissues, raising concerns about its environmental persistence and potential toxicity .

Case Studies

-

Contamination Studies:

A study conducted in northern Germany found significant concentrations of this compound in surface water and fish tissues. The concentrations ranged from non-detectable levels up to 261 pg/L in water samples and 0.01 to 0.24 mg/kg fat in fish muscle tissue. This research highlighted sewage plants as a primary source of contamination . -

Toxicological Assessments:

Reports of suspected this compound poisoning have emerged, detailing case histories that underscore the compound's potential health risks. Analytical results from these investigations have informed regulatory decisions regarding its use in various products .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Key Features |

|---|---|---|

| This compound | Chiral cyclen with bromine | Forms stable metal complexes; potential antimicrobial properties |

| Cyclen | Macrocyclic structure | Lacks bromine; used as a ligand but less reactive |

| EDTA | Chelating agent | Multiple carboxylate groups; widely used but less selective than this compound |

Eigenschaften

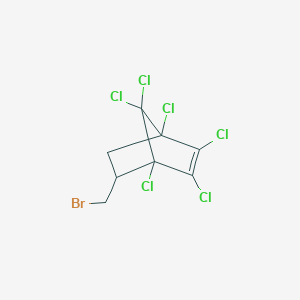

IUPAC Name |

5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAASOABUJRMZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041680 | |

| Record name | Bromociclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-40-8 | |

| Record name | Bromocyclen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromociclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.